Defluoro Hydroxy AM-694 Defluoro Hydroxy AM-694 AM694 is a potent synthetic cannabinoid (CB) with Ki values of 0.08 and 1.44 nM for the central CB1 and peripheral CB2 receptors, respectively. AM694 N-(5-hydroxypentyl) metabolite is an expected urinary metabolite of AM694, based on the known metabolism of similar compounds. Its biological actions are unknown. This product is intended for forensic and research applications.
Brand Name: Vulcanchem
CAS No.: 335160-94-6
VCID: VC0141734
InChI: InChI=1S/C20H20INO2/c21-18-10-4-2-9-16(18)20(24)17-14-22(12-6-1-7-13-23)19-11-5-3-8-15(17)19/h2-5,8-11,14,23H,1,6-7,12-13H2
SMILES: C1=CC=C2C(=C1)C(=CN2CCCCCO)C(=O)C3=CC=CC=C3I
Molecular Formula: C20H20INO2
Molecular Weight: 433.3 g/mol

Defluoro Hydroxy AM-694

CAS No.: 335160-94-6

Cat. No.: VC0141734

Molecular Formula: C20H20INO2

Molecular Weight: 433.3 g/mol

* For research use only. Not for human or veterinary use.

Defluoro Hydroxy AM-694 - 335160-94-6

Specification

CAS No. 335160-94-6
Molecular Formula C20H20INO2
Molecular Weight 433.3 g/mol
IUPAC Name [1-(5-hydroxypentyl)indol-3-yl]-(2-iodophenyl)methanone
Standard InChI InChI=1S/C20H20INO2/c21-18-10-4-2-9-16(18)20(24)17-14-22(12-6-1-7-13-23)19-11-5-3-8-15(17)19/h2-5,8-11,14,23H,1,6-7,12-13H2
Standard InChI Key ANKXCGVBVVLGAE-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(=CN2CCCCCO)C(=O)C3=CC=CC=C3I
Canonical SMILES C1=CC=C2C(=C1)C(=CN2CCCCCO)C(=O)C3=CC=CC=C3I
Appearance Assay:≥98%A crystalline solid

Introduction

Chemical Properties and Structure

Basic Chemical Information

Defluoro Hydroxy AM-694 is precisely identified through its unique chemical identifiers and properties. The compound is formally known as 1-(5-hydroxypentyl)-1H-indol-3-yl-methanone and is registered with the Chemical Abstracts Service (CAS) number 335160-94-6 . It possesses a molecular formula of C20H20INO2 with a calculated molecular weight of 433.28 g/mol . The structural composition features an indole core with a hydroxypentyl chain and an iodophenyl-methanone group, creating its distinctive pharmacological profile.

The following table summarizes the key chemical identifiers and properties of Defluoro Hydroxy AM-694:

PropertyValue
CAS Number335160-94-6
Molecular FormulaC20H20INO2
Molecular Weight433.3 g/mol
IUPAC Name[1-(5-hydroxypentyl)indol-3-yl]-(2-iodophenyl)methanone
AppearanceLight Yellow Solid
Storage ConditionRefrigerator

Physical Properties and Solubility Profile

Defluoro Hydroxy AM-694 presents as a light yellow solid under standard laboratory conditions . Its solubility characteristics have been documented in various organic solvents, showing slight solubility in chloroform and ethyl acetate . This limited solubility profile influences its handling in laboratory settings and impacts its formulation for research applications. For optimal stability, the compound should be stored under refrigerated conditions, which helps prevent degradation and maintain its chemical integrity over time .

Structural Relationship to AM-694

Comparative Structural Analysis

Defluoro Hydroxy AM-694 is structurally related to AM-694, a well-documented synthetic cannabinoid with the chemical name 1-(5-fluoropentyl)-3-(2-iodobenzoyl)indole . The key structural difference lies in the modification of the pentyl chain, where the terminal fluorine atom in AM-694 is replaced with a hydroxyl group in Defluoro Hydroxy AM-694. This substitution significantly alters the compound's polarity, hydrogen bonding capability, and consequently, its pharmacokinetic profile.

The structural relationship between these compounds is fundamental to understanding their relative pharmacological activities and provides insight into structure-activity relationships within this chemical class. Defluoro Hydroxy AM-694 serves as an intermediate in the synthetic pathway leading to AM-694, highlighting its importance in cannabinoid chemistry .

Pharmacological Implications of Structural Modifications

The structural modifications present in Defluoro Hydroxy AM-694 compared to AM-694 have profound implications for its receptor binding profile and biological activity. While AM-694 is recognized as a selective and potent agonist for the CB1 receptor with high binding affinity (reported Ki value of 0.08 nM) , the hydroxyl substitution in Defluoro Hydroxy AM-694 likely modifies its interaction with cannabinoid receptors, potentially altering both affinity and efficacy parameters.

These structure-activity relationships are critical for researchers investigating the molecular determinants of cannabinoid receptor activation and seeking to develop more selective compounds for potential therapeutic applications.

Synthesis and Characterization

Analytical Characterization Techniques

Comprehensive characterization of Defluoro Hydroxy AM-694 is essential for confirming its identity and purity in research settings. Standard analytical techniques employed for its characterization include:

  • Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation

  • Mass Spectrometry (MS) for molecular weight verification and fragmentation pattern analysis

  • High-Performance Liquid Chromatography (HPLC) for purity assessment

  • Infrared Spectroscopy for identification of functional groups

These complementary analytical methods provide a thorough characterization profile that ensures the reliability of the compound for subsequent research applications.

Pharmacological Properties and Mechanism of Action

Cannabinoid Receptor Interaction

Defluoro Hydroxy AM-694, similar to its parent compound AM-694, interacts with the endocannabinoid system, primarily through modulation of cannabinoid receptors. AM-694 is known to function as a selective and potent agonist for the CB1 receptor, inducing cannabinoid-like effects including euphoria, sedation, hallucinations, and anxiety . The structural modification in Defluoro Hydroxy AM-694 likely influences its binding affinity and efficacy at these receptors.

The cannabinoid receptor interaction involves binding to G-protein-coupled receptors (GPCRs), particularly CB1 receptors predominantly expressed in the central nervous system. This interaction initiates a signaling cascade that influences various physiological processes including pain perception, mood regulation, and appetite control.

Research Applications and Significance

Reference Standard Applications

Defluoro Hydroxy AM-694 holds significant value as a reference standard in analytical chemistry and pharmacological research. Its well-defined chemical structure and properties make it an ideal candidate for calibration and method validation in analytical procedures targeting synthetic cannabinoids.

As a reference standard, it enables:

  • Development and validation of analytical methods for detection of synthetic cannabinoids

  • Quality control procedures in forensic and clinical toxicology

  • Standardization of research protocols investigating cannabinoid pharmacology

Cannabinoid Receptor Research

The compound plays an important role in advancing our understanding of cannabinoid receptor pharmacology. Research utilizing Defluoro Hydroxy AM-694 contributes to:

  • Structure-activity relationship studies of synthetic cannabinoids

  • Investigation of receptor binding profiles and signaling pathways

  • Comparative analysis of cannabinoid receptor modulators

  • Development of novel therapeutic agents targeting the endocannabinoid system

These applications highlight the compound's significance in both basic research and applied fields such as drug development and forensic toxicology.

Detection and Analytical Methods

Chromatographic and Spectrometric Techniques

Detection and quantification of Defluoro Hydroxy AM-694 in various matrices employ advanced analytical techniques. The literature describes several methodologies applicable to this compound and related synthetic cannabinoids:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Gas Chromatography-Mass Spectrometry (GC-MS)

  • High-Performance Liquid Chromatography (HPLC)

These techniques allow for sensitive and specific detection of the compound in complex matrices, which is particularly valuable in forensic analysis and pharmacokinetic studies .

Sample Preparation Methodologies

Efficient extraction and sample preparation are critical steps in the analytical workflow for Defluoro Hydroxy AM-694. Common sample preparation techniques include:

  • Liquid-liquid extraction using organic solvents such as ethylacetate and dichloromethane

  • Solid-phase extraction (SPE) for isolation from biological matrices

  • Acid hydrolysis for detection of metabolites

These methodologies ensure optimal recovery and minimize matrix effects that could interfere with accurate analysis .

Future Research Directions

Expanding Structure-Activity Relationship Studies

Future research on Defluoro Hydroxy AM-694 would benefit from expanded structure-activity relationship studies comparing various AM-694 derivatives. Systematic analysis of the impact of hydroxylation versus fluorination on receptor binding, efficacy, and selectivity would provide valuable insights for rational drug design targeting the endocannabinoid system.

Metabolic Pathway Elucidation

Comprehensive investigation of the metabolic pathways of Defluoro Hydroxy AM-694 represents an important research direction. Identifying phase I and phase II metabolites through in vitro and in vivo studies would enhance our understanding of its pharmacokinetic profile and potential biological effects.

Advanced Analytical Method Development

Development of more sensitive and specific analytical methods for Defluoro Hydroxy AM-694 detection in various matrices would facilitate its application in forensic toxicology and pharmacological research. This includes optimization of extraction procedures, chromatographic separations, and mass spectrometric detection parameters tailored specifically for this compound.

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